N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a sulfanyl acetamide derivative featuring a pyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a 3-chloro-2-methylphenyl acetamide moiety. The presence of the sulfonyl group enhances electron-withdrawing effects, while the chloro-methylphenyl substituent may influence lipophilicity and target binding .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O5S2/c1-12-15(21)4-3-5-16(12)23-18(25)11-30-20-22-10-17(19(26)24-20)31(27,28)14-8-6-13(29-2)7-9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZHUPVPTGGNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with potential biological activity, particularly in the field of medicinal chemistry. Its complex structure, which includes a chloro-substituted aromatic ring, a sulfonyl group, and a dihydropyrimidine moiety, suggests a multifaceted mechanism of action that may be explored for therapeutic applications.
Chemical Structure
The molecular formula of the compound is , and its IUPAC name reflects its intricate structure. The presence of multiple functional groups indicates potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors in biological systems. The sulfonyl group may enhance binding affinity to target proteins, while the dihydropyrimidine structure could contribute to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar in structure to this compound. For instance, derivatives with triazole and coumarin frameworks have shown significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas . The mechanism often involves cell cycle arrest and apoptosis induction.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Sulfonamide derivatives have been widely studied for their antibacterial effects. Similar compounds have demonstrated efficacy against a range of bacterial strains by inhibiting folic acid synthesis, a critical pathway for bacterial growth and survival.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For example, one study assessed the cytotoxic effects of several derivatives on human cancer cell lines using MTT assays, revealing that certain modifications significantly enhanced antiproliferative effects .
Case Study: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was performed on related compounds to understand how structural variations influence biological activity. Modifications at the 5-position of the pyrimidine ring and alterations in the sulfonyl group were found to impact both potency and selectivity against cancer cells.
| Compound | Structure Modification | IC50 (μM) | Biological Activity |
|---|---|---|---|
| A | No modification | 15 | Moderate cytotoxicity |
| B | Methyl at 5-position | 5 | High cytotoxicity |
| C | Sulfonyl variation | 10 | Enhanced selectivity |
Comparison with Similar Compounds
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups : The 4-methoxybenzenesulfonyl group in the target compound may enhance reactivity compared to the 4-ethylbenzenesulfonyl group in , as methoxy is more electron-donating than ethyl. This could influence binding to enzymes or receptors .
- Chlorophenyl vs. Dichlorophenyl : The 2,3-dichlorophenyl derivative () exhibits moderate antimicrobial activity, suggesting that additional halogenation may enhance target interactions but also increase toxicity .
Crystallographic Insights
- Hydrogen Bonding: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide () exhibit intramolecular N–H⋯N bonds, stabilizing folded conformations. Similar interactions are likely in the target compound if crystallized .
- Crystal Packing: The monoclinic P21/c space group observed in suggests common packing motifs among chlorophenyl derivatives, which may correlate with solubility and stability .
Physicochemical Properties
- Melting Points : The dichlorophenyl analog () has a melting point of 230°C, indicative of strong intermolecular forces due to halogenation. The target compound’s melting point is unreported but may be comparable .
Q & A
Q. Optimization strategies :
- Control reaction temperature to minimize side reactions (e.g., sulfone hydrolysis).
- Use high-purity intermediates and anhydrous solvents to improve yield (>75%) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography .
Basic: Which analytical techniques reliably confirm the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- NMR spectroscopy :
- ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl, thioether, and acetamide groups). Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonyl oxygen deshielding effects .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical m/z) .
- X-ray crystallography : Resolves 3D conformation and intramolecular interactions (e.g., hydrogen bonds stabilizing the dihydropyrimidinone ring) .
Advanced: How can researchers resolve discrepancies between spectroscopic data and computational modeling results?
Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (using Gaussian/B3LYP/6-31G**) .
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol forms in dihydropyrimidinone) .
- Crystallographic refinement : Use X-ray data to validate bond lengths/angles (e.g., C–S bond: ~1.78 Å in thioether groups) .
Advanced: What strategies are effective for studying biological interactions with therapeutic targets?
Answer:
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding modes. The sulfonyl and thioether groups often interact with catalytic residues in enzymes .
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD values) using immobilized targets .
- In vitro assays :
Advanced: How do structural modifications in analogs influence biological activity?
Answer:
The table below compares key analogs and their activities:
Q. Implications :
- Electron-withdrawing groups enhance enzyme inhibition by stabilizing target interactions.
- Bulky substituents (e.g., benzyl) may reduce solubility but improve target specificity .
Basic: What physicochemical properties are critical for experimental design?
Answer:
Key properties include:
Q. Design considerations :
- Preclude aqueous buffers for long-term stability studies.
- Use cryoprotectants (e.g., glycerol) in crystallography trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
